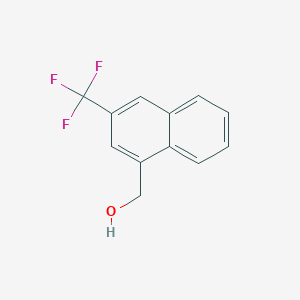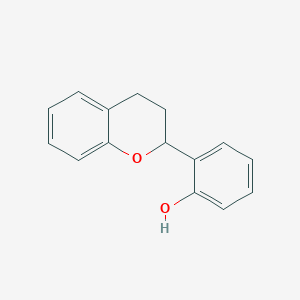
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring substituted with a methoxy group and a butyn-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1-iodo-2-methoxynaphthalene with but-3-yn-1-ol in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is conducted under a nitrogen atmosphere in triethylamine (TEA) at 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by scaling up the reagents and ensuring proper handling of the catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methoxy group and the naphthalene ring can participate in π-π interactions. These interactions can influence various molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Similar structure with a prop-2-yn-1-ol chain instead of but-3-yn-1-ol.
4-(Naphthalen-1-yl)but-3-yn-1-ol: Lacks the methoxy group on the naphthalene ring.
3-Butyn-1-ol: A simpler structure without the naphthalene ring.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is unique due to the presence of both the methoxy-substituted naphthalene ring and the but-3-yn-1-ol chain
Eigenschaften
CAS-Nummer |
917894-57-6 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10,16H,5,11H2,1H3 |
InChI-Schlüssel |
PZCMJHGXQDCOSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)

![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)





![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
